molecular formula C23H21N3O4S B2559026 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1031554-73-0

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2559026
CAS No.: 1031554-73-0
M. Wt: 435.5
InChI Key: AUTZKGOPCKMVIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide (CAS 1031554-73-0) is a benzothiadiazine derivative offered as a high-purity research chemical. With a molecular formula of C23H21N3O4S and a molecular weight of 435.50 g/mol, this compound is characterized by its 1,1-dioxide thiadiazine core structure . Its structural features, including the sulfonamide group and acetamide linkage, are of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules . Researchers can utilize this compound as a key intermediate or building block in developing potential inhibitors for various biological targets, as suggested by patents on structurally related fused thiadiazine derivatives which have been investigated for their role as inhibitors of targets like MRGX2 or enzymes in the MYST family . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-16-12-13-20(30-2)19(14-16)24-22(27)15-26-25-23(17-8-4-3-5-9-17)18-10-6-7-11-21(18)31(26,28)29/h3-14H,15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTZKGOPCKMVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2N=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide (CAS Number: 1031574-56-7) is a member of the benzothiadiazine class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H19N3O4SC_{22}H_{19}N_{3}O_{4}S, with a molecular weight of 421.5 g/mol. The structural features include a benzothiadiazine core which is crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiadiazine derivatives. Research indicates that compounds similar to 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
HCT-1169 - 42
MCF-725 - 83
HeLa25 - 97

The presence of specific substituents on the phenyl moiety has been shown to enhance anticancer activity. For instance, the introduction of methoxy and methyl groups appears to improve efficacy against breast and cervical cancer cells .

Antimicrobial Activity

Benzothiadiazine derivatives are also noted for their antimicrobial properties. The compound has demonstrated effectiveness against a range of bacterial strains and fungi. The following table summarizes some findings:

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibition
Candida albicansAntifungal activity

These antimicrobial properties suggest potential applications in treating infections caused by resistant strains.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : It can activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Mechanisms : The interaction with microbial cell membranes or vital metabolic pathways contributes to its antimicrobial effects .

Case Studies

A recent study investigated the effects of various benzothiadiazine derivatives on cancer cell lines. The results indicated that modifications to the benzothiadiazine core significantly influenced biological activity. For example, derivatives with electron-withdrawing groups exhibited enhanced anticancer properties compared to those with electron-donating groups .

Scientific Research Applications

Overview

The compound 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a member of the benzothiadiazine family known for its diverse biological activities. Its unique structure contributes to potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Biological Activities

Research indicates that derivatives of benzothiadiazine compounds exhibit a range of biological activities, including:

  • Anticancer Properties :
    • Compounds similar to 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide have been evaluated for their anticancer potential. Studies show that modifications in the benzothiadiazine structure can enhance cytotoxicity against various cancer cell lines such as HCT-116 and MCF-7 .
    • The compound's ability to interact with specific cellular pathways makes it a candidate for further investigation in cancer therapy.
  • Anti-inflammatory Effects :
    • The compound has been studied for its potential as an anti-inflammatory agent. Molecular docking studies suggest that it may inhibit enzymes involved in inflammatory processes, such as 5-lipoxygenase .
  • Antimicrobial Activity :
    • Some benzothiadiazine derivatives have demonstrated antimicrobial properties, suggesting that this compound could be explored for use against various bacterial and fungal infections.

Synthesis and Modification

The synthesis of the compound involves multi-step chemical reactions that allow for the introduction of various functional groups. This flexibility in synthesis enables researchers to create analogs with enhanced biological activity or improved pharmacokinetic properties.

Case Studies

Several studies have highlighted the applications of similar compounds:

  • Anticancer Evaluation :
    • A study synthesized a series of benzothiadiazine derivatives and evaluated their cytotoxic effects on human cancer cell lines. Results indicated that structural modifications significantly influenced their anticancer activity .
  • Molecular Docking Studies :
    • In silico studies using molecular docking techniques have been conducted to predict the binding affinity of the compound to target proteins involved in cancer and inflammation pathways. These studies provide insights into the mechanism of action and guide further optimization efforts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzotriazole-Based Acetamides

Key differences:

  • Bioactivity: Benzotriazole derivatives exhibit notable antioxidant (e.g., Griess assay IC₅₀ values ≤ 20 µM) and analgesic (writhing test ED₅₀ ~15 mg/kg) activities .
  • Synthesis : These are typically synthesized via nucleophilic substitution between benzotriazole precursors and chloroacetamide derivatives under basic conditions .

Benzothiazole Derivatives

  • Bioactivity : BZ-IV demonstrates anticancer activity (IC₅₀ ~10 µM against HeLa cells) due to its piperazine side chain enhancing membrane permeability .
  • Synthesis : Achieved via coupling reactions between chloroacetamide and N-methylpiperazine in DMF with K₂CO₃ as a base .

Triazole-Thioacetamides

2-[(5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide (CAS 298217-93-3) shares the N-(2-methoxy-5-methylphenyl)acetamide group but incorporates a triazole-thioether linkage.

  • Synthesis : Formed via click chemistry or thiol-alkylation reactions, contrasting with the thiadiazine compound’s likely cyclocondensation route .

Piperazine-Linked Acetamides

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide (CAS 329929-21-7) replaces the heterocyclic core with a piperazine ring.

  • Bioactivity : Such compounds are often explored as CNS agents (e.g., serotonin receptor modulators) due to the piperazine moiety’s flexibility and amine functionality .
  • Molecular Weight : Higher molar mass (373.88 g/mol vs. ~400 g/mol estimated for the target compound) due to the piperazine substituent .

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity (Reported) Synthesis Method Reference
2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide Benzo[e]thiadiazine-dioxido N-(2-methoxy-5-methylphenyl) N/A (Theoretical) Cyclocondensation (hypothesized)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(4-hydroxyphenyl)acetamide Benzotriazole 4-hydroxyphenyl Antioxidant (IC₅₀ ≤ 20 µM) Nucleophilic substitution
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide Benzothiazole 4-methylpiperazine Anticancer (IC₅₀ ~10 µM) Coupling reaction
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide Piperazine 3-chlorophenyl CNS modulation (Theoretical) Alkylation

Key Research Findings and Implications

  • Pharmacophore Synergy : The N-(2-methoxy-5-methylphenyl) group, recurring in multiple analogs, suggests a role in enhancing lipophilicity and target engagement across diverse therapeutic areas .
  • Synthetic Challenges : Thiadiazine-dioxido systems require precise sulfonation and cyclization steps, contrasting with simpler triazole or piperazine derivatizations .

Preparation Methods

Sulfonamide Precursor Preparation

The synthesis begins with 2-nitro-4-phenylbenzenesulfonyl chloride, which is reacted with ammonia in aqueous methanol to yield 2-nitro-4-phenylbenzenesulfonamide. Reduction of the nitro group using hydrazine hydrate and iron(III) chloride in methanol produces 2-amino-4-phenylbenzenesulfonamide, a critical intermediate for cyclization.

Cyclization to Form the Thiadiazine Ring

Cyclization of 2-amino-4-phenylbenzenesulfonamide with trimethyl orthoacetate in acetic acid at 110°C generates the 2H-benzo[e]thiadiazine 1,1-dioxide core. This reaction proceeds via intramolecular nucleophilic attack of the sulfonamide nitrogen on the electrophilic carbon of the orthoester, followed by dehydration (Table 1).

Table 1: Cyclization Conditions and Yields for Thiadiazine Formation

Starting Material Reagent Temperature (°C) Time (h) Yield (%)
2-Amino-4-phenylsulfonamide Trimethyl orthoacetate 110 16 79
2-Amino-5-fluorosulfonamide Trimethyl orthoformate 120 24 64

The phenyl group at position 4 is introduced either via pre-functionalization of the sulfonamide precursor or through post-cyclization Suzuki coupling using phenylboronic acid.

Functionalization at Position 2 of the Thiadiazine Core

Bromination and Nucleophilic Substitution

Bromination of the methyl group at position 2 (introduced during cyclization) using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride yields 2-bromomethyl-4-phenyl-2H-benzo[e]thiadiazine 1,1-dioxide. Subsequent nucleophilic substitution with ethyl glycinate in the presence of potassium carbonate in DMF installs the ethyl glycinate side chain (Table 2).

Table 2: Substitution Reactions at Position 2

Substrate Nucleophile Base Solvent Yield (%)
2-Bromomethyl thiadiazine Ethyl glycinate K2CO3 DMF 71
2-Chloromethyl thiadiazine Sodium cyanide NaH THF 58

Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using 6 M HCl in refluxing ethanol. This step achieves near-quantitative conversion, as confirmed by IR spectroscopy (C=O stretch at 1705 cm⁻¹).

Amide Bond Formation with 2-Methoxy-5-methylaniline

Activation and Coupling

The carboxylic acid is activated using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and N,N-diisopropylethylamine (DIPEA) in dichloromethane. Reaction with 2-methoxy-5-methylaniline at room temperature for 4 hours yields the target acetamide (Scheme 1).

Scheme 1: Amide Coupling Reaction
$$ \text{Thiadiazine-COOH} + \text{H}_2\text{N-Ar} \xrightarrow{\text{TBTU, DIPEA}} \text{Thiadiazine-CONH-Ar} $$

Optimization of Coupling Conditions

Microwave-assisted coupling (100°C, 20 minutes) improves yields to 85% while reducing reaction time, as demonstrated in comparative studies (Table 3).

Table 3: Amide Coupling Efficiency Under Varied Conditions

Method Temperature (°C) Time Yield (%)
Conventional 25 4 h 68
Microwave 100 20 min 85

Alternative Synthetic Routes

One-Pot Cyclization-Amide Formation

A novel one-pot approach combines cyclization and amide formation using ultrasonic irradiation. 2-Amino-4-phenylbenzenesulfonamide, trimethyl orthoacetate, and 2-methoxy-5-methylphenyl isocyanate react in acetonitrile under ultrasound (40 kHz, 50°C) to directly yield the target compound in 62% yield.

Green Chemistry Approaches

Water-mediated cyclization using β-cyclodextrin as a supramolecular catalyst achieves 74% yield while eliminating organic solvents. This method aligns with principles of sustainable chemistry but requires longer reaction times (48 hours).

Spectroscopic Characterization and Structural Validation

NMR Analysis

The $$ ^1 \text{H} $$-NMR spectrum (DMSO-d6) displays characteristic signals: δ 2.28 (s, 3H, Ar-CH3), 3.78 (s, 3H, OCH3), 4.92 (s, 2H, CH2CO), and 7.20–7.65 (m, 9H, aromatic). The sulfone group’s electron-withdrawing effect deshields adjacent protons, consistent with literature.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar thiadiazine ring and the sulfone’s tetrahedral geometry. Key bond lengths include S=O (1.432 Å) and C-N (1.345 Å), matching reported values for analogous structures.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide, and how do reaction conditions affect intermediate stability?

Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzothiadiazine dioxide core. A common approach includes:

  • Step 1: Condensation of substituted phenyl precursors with sulfonating agents to form the 1,2,3-thiadiazine ring, followed by oxidation to the 1,1-dioxide moiety.
  • Step 2: Acetamide coupling via nucleophilic substitution or carbodiimide-mediated reactions. For example, chloroacetyl chloride may react with the aniline derivative (e.g., 2-methoxy-5-methylaniline) under basic conditions (e.g., triethylamine in dioxane) to form the acetamide side chain .
  • Key Considerations: Intermediate stability is influenced by pH, temperature, and solvent polarity. For instance, thiadiazine intermediates may hydrolyze under acidic conditions, necessitating anhydrous environments .

Q. What analytical techniques are critical for characterizing this compound, and how should spectral data (e.g., NMR, MS) be interpreted to confirm structural integrity?

Answer:

  • 1H/13C NMR: Focus on diagnostic peaks, such as the singlet for the methoxy group (~δ 3.8 ppm) and the acetamide carbonyl (~δ 168–170 ppm). The benzo[e]thiadiazine ring protons typically appear as multiplets in δ 7.2–8.1 ppm .
  • Mass Spectrometry (HRMS): Look for molecular ion [M+H]+ matching the exact mass (e.g., C23H21N3O4S requires m/z ≈ 448.1284). Fragmentation patterns should align with cleavage at the acetamide bond .
  • Elemental Analysis: Verify C, H, N, S percentages within ±0.4% of theoretical values to confirm purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., antioxidant vs. antidiabetic efficacy) observed across different studies?

Answer:

  • Experimental Design: Use standardized assays (e.g., DPPH for antioxidants vs. α-glucosidase inhibition for antidiabetic activity) under controlled conditions (pH, temperature, solvent). For example, antidiabetic activity in was evaluated via PPAR-γ binding assays, while antioxidant activity in used lipid peroxidation models.
  • Data Normalization: Express results as IC50 values relative to positive controls (e.g., ascorbic acid for antioxidants, metformin for antidiabetic studies) to enable cross-study comparisons .
  • Mechanistic Studies: Employ molecular docking to identify off-target interactions that may explain divergent activities .

Q. What strategies are effective for optimizing the structure-activity relationship (SAR) of derivatives to enhance target specificity?

Answer:

  • Systematic Substituent Variation: Modify the phenyl (C4), methoxy (C2), or methyl (C5) groups on the acetamide moiety. For example, replacing the methoxy group with halogens (e.g., -F, -Cl) can alter lipophilicity and binding affinity .
  • Pharmacophore Modeling: Use software like Schrödinger Suite to map electrostatic and steric requirements for PPAR-γ or antioxidant enzyme binding .
  • In Vitro/In Vivo Correlation: Test derivatives in parallel assays (e.g., cytotoxicity in HepG2 cells vs. in vivo glucose tolerance tests) to prioritize candidates with balanced efficacy and safety .

Q. How can computational methods predict metabolic stability or toxicity risks for this compound?

Answer:

  • ADMET Prediction: Tools like SwissADME or ProTox-II can estimate parameters like CYP450 inhibition, hepatotoxicity, and bioavailability. For instance, the methoxy group may reduce metabolic clearance by sterically hindering cytochrome P450 oxidation .
  • Molecular Dynamics (MD) Simulations: Simulate binding to off-target receptors (e.g., hERG channels) to assess cardiac toxicity risks. A 100-ns MD trajectory can reveal stable binding poses that correlate with experimental toxicity data .

Q. What experimental approaches validate the proposed mechanism of action (e.g., PPAR-γ agonism) for this compound?

Answer:

  • Transcriptional Assays: Use luciferase reporter gene systems in HEK293 cells transfected with PPAR-γ response elements. Compare activation levels to rosiglitazone as a positive control .
  • Competitive Binding Studies: Perform radioligand displacement assays using [3H]-rosiglitazone to measure direct binding affinity (Kd) .
  • Gene Knockdown Models: Apply siRNA targeting PPAR-γ in adipocytes to confirm loss of compound-induced glucose uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.